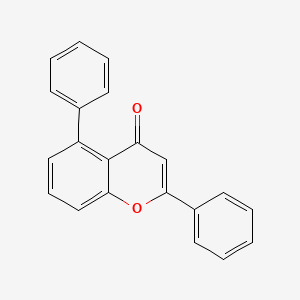

2,5-Diphenyl-4H-1-benzopyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920286-92-6 |

|---|---|

Molecular Formula |

C21H14O2 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

2,5-diphenylchromen-4-one |

InChI |

InChI=1S/C21H14O2/c22-18-14-20(16-10-5-2-6-11-16)23-19-13-7-12-17(21(18)19)15-8-3-1-4-9-15/h1-14H |

InChI Key |

LLTQRFAYXVMWPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CC=C2)OC(=CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2,5 Diphenyl 4h 1 Benzopyran 4 One and Its Derivatives

Electrophilic Aromatic Substitution on the Benzopyran and Phenyl Rings

The benzopyran and the two phenyl rings of 2,5-diphenyl-4H-1-benzopyran-4-one are susceptible to electrophilic aromatic substitution, a fundamental reaction class for the introduction of various functional groups. researchgate.net The regioselectivity of these reactions is influenced by the directing effects of the existing substituents on the aromatic rings.

A notable example is the nitration of flavones. A new, general, and regioselective method for the 3-nitration of flavones has been developed, proceeding via a nitro radical pathway. This reaction is solvent-dependent and provides 3-nitroflavones in moderate to very good yields (up to 81%). thieme-connect.com The subsequent reduction of these 3-nitroflavones readily affords the corresponding 3-aminoflavones in high yields. thieme-connect.com

Halogenation of flavonoids is another important transformation, often leading to compounds with enhanced biological activities. acs.orgnih.gov Enzymatic halogenation using promiscuous FAD-dependent halogenases has been demonstrated for various flavonoids, including flavones. acs.org Chemical methods for the halogenation of flavanones, which are precursors to flavones, have also been developed using reagents like dimethyldioxirane (B1199080) (DMD) in the presence of sodium halides (NaX) or oxone. nih.gov These methods offer mild and regioselective routes to halogenated flavonoids. nih.gov For instance, permethylated (+)-catechin can be trichlorinated or tribrominated at activated positions. mdpi.com While the direct halogenation of this compound is not extensively reported, the reactivity of the flavone (B191248) nucleus suggests that substitution would likely occur at the electron-rich positions of the benzopyran ring and the appended phenyl rings.

Friedel-Crafts acylation, a classic method for introducing acyl groups onto aromatic rings, is also applicable to the flavone skeleton. organic-chemistry.orgyoutube.com This electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as aluminum trichloride, and an acyl chloride or anhydride (B1165640) as the acylating agent. organic-chemistry.org The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring. youtube.com While specific examples for this compound are scarce, the general principles of Friedel-Crafts reactions suggest that acylation would occur on the more activated aromatic rings.

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the C2-C3 double bond and the carbonyl carbon in the pyrone ring makes this compound susceptible to nucleophilic attack. These reactions are pivotal for the synthesis of a wide array of derivatives.

The C2-C3 double bond in flavones can undergo conjugate or Michael addition with various nucleophiles. wikipedia.org This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system. wikipedia.org For instance, an organocatalytic cascade reaction involving the 1,4-conjugate addition of water to an o-quinone methide intermediate, followed by isomerization and intramolecular oxa-Michael addition, has been developed for the synthesis of flavanones. acs.org The reactivity of the C2-C3 double bond is influenced by the substituents on the flavonoid skeleton. researchgate.netnih.govresearchgate.net

Oxidation and Reduction Chemistry of the Chromone (B188151) System

The chromone system of this compound can undergo various oxidation and reduction reactions, leading to a range of structurally modified compounds.

The oxidation of flavones can be achieved using various reagents. A significant reaction is the epoxidation of the C2-C3 double bond. The use of dimethyldioxirane has been reported for the successful epoxidation of flavones, yielding labile epoxides that can be isolated and characterized. acs.orgacs.org These epoxides can then rearrange to form 3-hydroxyflavones. acs.org The oxidation of flavonols with hydrogen peroxide in the presence of intact spinach chloroplasts has also been demonstrated. organic-chemistry.org The oxidation of flavonoids can also be catalyzed by metalloenzymes like peroxidases and tyrosinases, leading to semiquinones and quinones. rsc.orgnih.gov

The reduction of the 4-oxo group and the C2-C3 double bond of the flavone nucleus can be accomplished with different reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of the carbonyl group in flavonoids. scribd.com However, in the case of 5-hydroxy or 5-acetoxy flavones, reaction with NaBH₄ in trifluoroacetic acid can lead to the formation of zwitterionic boroflavylium complexes instead of the expected reduction products. thieme-connect.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can reduce various functional groups, including esters and amides to alcohols and amines, respectively. rsc.orgmasterorganicchemistry.com The reduction of β-diketones with LiAlH₄ can yield different products depending on the tautomeric equilibrium. ni.ac.rs Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni) is another effective method for the reduction of the C2-C3 double bond in alkenes, typically proceeding with syn-stereoselectivity. jlu.edu.cnlibretexts.orgyoutube.comnih.govyoutube.com

Ring Transformations and Rearrangement Pathways

The benzopyran-4-one skeleton of this compound can undergo fascinating ring transformations and rearrangements, providing access to other heterocyclic systems.

A well-known rearrangement is the conversion of flavones into aurones. researchgate.net For example, the rearrangement of tosylated flavones in the presence of primary amines under mild conditions yields 1'-(alkylamino)aurones. researchgate.net The Auwers flavone synthesis provides a method to obtain flavonols from dibromo-coumaranones through a base-promoted ring opening and intramolecular Michael addition. youtube.com The reaction of phenols with dihaloacrylic acids can also lead to either aurones or flavones, depending on the halogen atom. acs.org

The reaction of flavones with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. nih.govnih.govresearchgate.netyoutube.com For instance, 3(5)-(2-hydroxyaryl)pyrazoles are the main products obtained from the reaction of chromones with hydrazine hydrate. nih.gov This transformation involves the opening of the pyrone ring followed by cyclization with the hydrazine moiety. Similarly, flavones can be converted into isoxazoles by reaction with hydroxylamine (B1172632), which generates a nitrile oxide intermediate that undergoes intramolecular cycloaddition. researchgate.netorganic-chemistry.orgscribd.comresearchgate.netyoutube.com

Reactivity of the 4-Oxo Functionality

The carbonyl group at the C-4 position of this compound is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives through reactions typical of ketones. youtube.comyoutube.com

One of the most common reactions is the formation of oximes and hydrazones. The reaction of flavones with hydroxylamine hydrochloride leads to the formation of the corresponding flavone oximes. mdpi.com Similarly, flavone hydrazones can be synthesized by reacting flavones with hydrazides. researchgate.netmdpi.comnih.gov These reactions are important for creating derivatives with potential biological activities. researchgate.netmdpi.comnih.govnih.gov

The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond. youtube.comkhanacademy.org This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent) to replace the carbonyl oxygen with a methylene (B1212753) or substituted methylene group. youtube.com While specific examples with this compound are not prevalent in the literature, the general applicability of the Wittig reaction to ketones suggests its potential for modifying the 4-oxo functionality of this compound. libretexts.org

The reactivity of the 4-oxo group is summarized in the following table:

| Reagent | Product Type |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (N₂H₄) or Hydrazides | Hydrazone |

| Phosphonium Ylide (Wittig Reagent) | Alkene |

Derivatization and Analogue Synthesis of the 2,5 Diphenyl 4h 1 Benzopyran 4 One Scaffold

Modification of the 4H-1-Benzopyran-4-one Ring System

Introduction of Halogen Substituents and Halochromone Transformations

Halogenation of the flavone (B191248) scaffold is a common strategy to create intermediates for further functionalization or to directly modulate biological activity. Electrophilic halogenation typically occurs at the most electron-rich positions of the A-ring, namely C-6 and C-8. nih.gov

Common reagents for these transformations include N-halosuccinimides. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently used for chlorination and bromination, respectively. nih.gov The reaction of flavones with elemental bromine can lead to a mixture of brominated products, but regioselectivity can be improved by using reagents like NBS or by protecting existing hydroxyl groups. nih.gov Iodinated derivatives can be prepared using N-iodosuccinimide (NIS), with the site of iodination being directed by protecting groups on the A-ring. nih.gov The synthesis of 3-haloflavones, particularly 3-iodoflavone, provides a key intermediate for subsequent palladium-catalyzed reactions. nih.gov

Table 1: Halogenation Reactions on the Flavone Scaffold

| Reagent | Position(s) Halogenated | Notes |

|---|---|---|

| N-Chlorosuccinimide (NCS) | C-6, C-8, C-3 | Used for chlorination. nih.gov |

| N-Bromosuccinimide (NBS) | C-6, C-8 | Provides higher regioselectivity than elemental bromine. nih.gov |

| N-Iodosuccinimide (NIS) | C-6 or C-8 | Position depends on the presence of protecting groups. nih.gov |

Alkylation and Arylation of Ring Positions

The introduction of alkyl and aryl groups onto the benzopyran-4-one ring system can be achieved through several modern synthetic methods. These modifications can enhance the lipophilicity and steric bulk of the molecule.

Arylation: Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools for arylating the flavone core. A regioselective arylation at the C-6 position of 7-hydroxyflavone (B191518) has been demonstrated using a palladium catalyst with diaryliodonium salts, where a carbamate (B1207046) group directs the C-H activation. bohrium.com Another significant approach is the Suzuki-type coupling, which involves the reaction of a 3-halogenated chromenone with an arylboronic acid in the presence of a palladium catalyst to form a C-C bond at the C-3 position. nih.gov

Alkylation: While direct alkylation of the carbon framework can be challenging, Friedel-Crafts acylation offers an indirect route. organic-chemistry.orglibretexts.org This reaction introduces an acyl group onto the aromatic A-ring, which can then be reduced to an alkyl group using methods like the Clemmensen or Wolff-Kishner reduction. organic-chemistry.org Furthermore, alkyl groups can be introduced by forming ether linkages. The alkylation of hydroxyl groups present on the flavone scaffold is a common transformation, often achieved through reactions like the Mitsunobu reaction or by using alkyl halides in the presence of a base. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 2: Alkylation and Arylation Reactions

| Reaction Type | Reagents/Catalyst | Position(s) Functionalized |

|---|---|---|

| Palladium-Catalyzed Arylation | Pd(TFA)₂ / Diaryliodonium Salt | C-6 (on 7-hydroxyflavone) bohrium.com |

| Suzuki Coupling | Pd(OAc)₂ / Arylboronic Acid | C-3 (from 3-haloflavone) nih.gov |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | A-ring (e.g., C-6, C-8) organic-chemistry.orglibretexts.org |

Synthesis of Carboxylic Acid and Other Oxygenated Analogues

The introduction of carboxylic acid and additional hydroxyl groups can increase the polarity and introduce new reactive handles on the 2,5-diphenyl-4H-1-benzopyran-4-one scaffold.

Carboxylic Acid Analogues: Flavone-8-carboxylic acid derivatives are key synthetic targets. One patented method describes a five-step synthesis starting from methyl salicylate, involving chlorination, acylation, hydrogenolysis, cyclization, and finally hydrolysis to yield 3-methylflavone-8-carboxylic acid. google.com Another route utilizes furan (B31954) o-aminonitriles as precursors. lookchem.com Palladium-catalyzed carbonylation reactions also provide an efficient route; for example, 3-iodoflavone can be converted to a variety of flavone-3-carboxylates using palladium acetate (B1210297), a phosphine (B1218219) ligand (like XantPhos), and carbon monoxide in the presence of a phenol (B47542). nih.gov

Oxygenated Analogues (Hydroxylation): The Elbs persulfate oxidation is a classical method for introducing a hydroxyl group at the para-position to an existing phenolic group. wikipedia.orggoogle.com This reaction involves treating a phenol with potassium persulfate in an alkaline solution. wikipedia.org This method is applicable for hydroxylating the A-ring of flavones that possess a phenolic hydroxyl group. More advanced methods include biochemical and microbiological transformations. The enzyme 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC) from Escherichia coli has been used for the efficient ortho-hydroxylation of the B-ring of various flavonoids. nih.gov Additionally, certain yeasts can regioselectively hydroxylate the C-8 position of the A-ring. acs.org The number and position of hydroxyl groups are critical, as they significantly influence the molecule's antioxidant properties and solubility. nih.govacs.org

Table 3: Synthesis of Oxygenated Analogues

| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Position(s) Functionalized |

|---|---|---|---|

| Carboxylic Acid | Multi-step Synthesis | Methyl salicylate, Cl₂, Acylating agents | C-8 google.com |

| Carboxylic Acid | Palladium-Catalyzed Carbonylation | Pd(OAc)₂, XantPhos, CO, Phenol | C-3 nih.gov |

| Hydroxyl | Elbs Persulfate Oxidation | Potassium persulfate, Base | Para to existing -OH group wikipedia.org |

| Hydroxyl | Biochemical Hydroxylation | HpaBC enzyme (E. coli) | B-ring (ortho to existing -OH) nih.gov |

Functionalization of Phenyl Moieties

The two phenyl rings of the this compound scaffold offer further opportunities for derivatization, allowing for the creation of a wide array of analogues.

Strategies for Introducing Functional Groups on Phenyl Rings

The A and B phenyl rings can undergo various electrophilic substitution reactions, with the specific outcome often depending on the existing substitution pattern. The B-ring's chemistry is a primary determinant of the antioxidant activity of many flavonoids. nih.gov

Nitration: The introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amino group. The nitration of flavonoids can be achieved using radical pathways. mdpi.com For example, quercetin (B1663063) has been shown to undergo nitration at the C-2' position of the B-ring. mdpi.com A general and regioselective method for the 3-nitration of flavones has also been developed, which proceeds via a nitro radical pathway and is solvent-dependent. x-mol.com

Hydroxylation: As mentioned previously, the B-ring is a common site for hydroxylation. This can be achieved through enzymatic methods to introduce ortho-hydroxyl groups nih.gov or through synthetic transformations. The presence and pattern of hydroxyl groups on the B-ring are crucial for the biological properties of flavonoids. nih.gov

Other Substituents: The A-ring can be functionalized with various electron-withdrawing (e.g., halogen, cyano, nitro) or electron-donating (e.g., hydroxy, methoxy) groups through standard aromatic substitution reactions to modulate the electronic properties of the scaffold. nih.gov

Synthesis of Conjugates with Other Heterocycles (e.g., Triazoles)

Hybrid molecules that conjugate the flavone scaffold with other heterocyclic rings, such as triazoles, have garnered significant interest. The 1,2,3-triazole ring, in particular, is a valuable pharmacophore known for its stability and ability to engage in hydrogen bonding.

The most prominent method for synthesizing these conjugates is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". bohrium.comlookchem.comnih.gov The general strategy involves a two-step process:

Alkynylation: A hydroxyl group on the flavone scaffold (often at positions like C-5 or C-7 on the A-ring, or on the B-ring) is converted into a terminal alkyne, typically by reacting it with propargyl bromide in the presence of a base like potassium carbonate.

Cycloaddition: The resulting O-propargyl flavone is then reacted with an organic azide (B81097) in the presence of a copper(I) catalyst. This catalyst is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. This reaction efficiently and regioselectively forms the 1,4-disubstituted 1,2,3-triazole ring, linking the flavone to another molecular fragment. nih.gov

This modular approach allows for the synthesis of a diverse library of flavone-triazole hybrids by varying both the position of the alkyne on the flavone and the nature of the azide component. nih.govnih.gov

Table 4: Synthesis of Flavone-Triazole Conjugates via Click Chemistry

| Flavone Precursor | Step 1 Reagents (Alkynylation) | Step 2 Reagents (Cycloaddition) | Resulting Conjugate |

|---|---|---|---|

| Chrysin (B1683763) (5,7-dihydroxyflavone) | Propargyl bromide, K₂CO₃ | Benzyl azide, CuSO₄·5H₂O, Sodium ascorbate | Chrysin linked to a benzyl-1,2,3-triazole nih.gov |

| Kaempferol (3,5,7,4'-tetrahydroxyflavone) | Propargyl bromide, K₂CO₃ | 4-Nitrobenzyl azide, CuI, PPh₃, DIPEA | Kaempferol linked to a 4-nitrobenzyl-1,2,3-triazole nih.gov |

Synthesis of Polycyclic and Fused-Ring Systems Incorporating Diphenylated Benzopyran Units

The construction of complex molecular architectures by fusing additional rings onto the this compound scaffold represents a significant area of research. This approach aims to create novel polycyclic systems with potentially enhanced or unique biological and photophysical properties. A key strategy in this endeavor is the utilization of reactive sites on the benzopyranone core to build new heterocyclic rings. One notable method involves the reaction of activated chromone (B188151) derivatives with binucleophiles to generate fused pyrimidine (B1678525) systems.

A significant advancement in this area is the synthesis of chromeno[4,3-d]pyrimidine derivatives. While research directly utilizing this compound as the starting material for such fused systems is specific, a closely related and highly relevant synthetic route has been reported starting from 3-benzoyl-2-hydroxy-chromones. This method provides a clear pathway for the annulation of a pyrimidine ring across the 3- and 4-positions of the benzopyranone core.

The reaction of a 3-benzoyl chromone with a benzamidine (B55565) derivative proceeds via an Additive Nucleophilic Ring Opening-Ring Closing (ANRORC) mechanism. nih.gov This process leads to the formation of novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol compounds. The key step is the initial nucleophilic attack of the amidine on the chromone ring, followed by ring opening and subsequent intramolecular cyclization to form the fused pyrimidine ring. nih.gov

This synthetic strategy highlights a versatile method for creating complex, fused heterocyclic systems based on the diphenylated benzopyran scaffold. The resulting polycyclic compounds are of significant interest for further investigation in medicinal chemistry and materials science.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 3-Benzoyl-2-hydroxy-chromone | Benzamidine | 2,5-Diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol | ANRORC | nih.gov |

Spectroscopic and Analytical Characterization of this compound Remains Elusive in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental data for the advanced spectroscopic and analytical characterization of the specific chemical compound this compound is not publicly available.

The requested analytical investigations, crucial for an unambiguous structural assignment and understanding of the compound's properties, include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, APT) NMR are fundamental for mapping the carbon-hydrogen framework of a molecule. ¹H NMR would confirm the number and environment of protons, while ¹³C NMR would identify all unique carbon atoms, including the characteristic carbonyl carbon of the pyranone ring. 2D NMR techniques are essential for establishing the connectivity between atoms, for instance, which protons are coupled to each other (COSY) and which protons are connected to which carbons over one or multiple bonds (HSQC and HMBC).

Infrared (IR) Spectroscopy: This technique is vital for identifying the principal functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group, carbon-carbon double bonds (C=C) of the aromatic rings and the pyranone core, and the carbon-oxygen (C-O) ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This analysis provides insights into the electronic absorption properties of the compound, which are related to the extent of conjugation within the molecule. The spectrum would show specific wavelengths of maximum absorbance (λmax) corresponding to various electronic transitions.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the precise molecular mass of a compound with a high degree of accuracy. This allows for the confident determination of its elemental composition and molecular formula.

Elemental Analysis: This classical analytical method provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound, which is used to verify the empirical formula derived from HRMS data.

While extensive data exists for numerous other flavone and isoflavone (B191592) isomers, including various diphenyl-substituted benzopyranones, the specific data for the 2,5-diphenyl isomer remains uncharacterised in accessible literature. The synthesis and/or isolation of this specific compound may have been performed, but its detailed analytical characterization has not been published or is not indexed in major chemical databases.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the specified outline, cannot be fulfilled at this time.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,5 Diphenyl 4h 1 Benzopyran 4 One

Chromatographic Methods for Purity Assessment and Separation

The purity assessment and separation of 2,5-Diphenyl-4H-1-benzopyran-4-one, a member of the flavone (B191248) subclass of flavonoids, relies on various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are powerful tools for the qualitative and quantitative analysis of this compound and its analogs. These methods are crucial for verifying the identity and purity of synthetic batches and for isolating the compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids like this compound due to its high resolution and sensitivity. tandfonline.comchromatographyonline.com Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. tandfonline.com The separation is based on the differential partitioning of the analyte between the two phases.

Detailed research on the chromatographic behavior of various flavonoid derivatives provides a strong basis for developing methods for this compound. For instance, studies on 2-(2-phenylethyl)chromones, which share the core chromone (B188151) structure, have demonstrated the effectiveness of Ultra-Performance Liquid Chromatography (UPLC) coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS). mdpi.comnih.govsemanticscholar.org This advanced technique allows for the characterization of a multitude of chromone derivatives based on their retention times and mass fragmentation patterns. mdpi.com

A typical HPLC method for flavonoid analysis involves a C18 column and a gradient elution with a mobile phase consisting of an aqueous solution of a weak acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. silae.itmdpi.com The acidic modifier helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better separation. Detection is commonly performed using a Diode Array Detector (DAD), which can provide UV spectra of the eluting peaks, aiding in identification. nih.govresearchgate.net

Table 1: Exemplary HPLC Conditions for the Analysis of Related Flavonoids

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-C18 (4.6 mm × 150 mm, 3.5 µm) | silae.it |

| Mobile Phase | A: Acetonitrile; B: 0.1% Formic acid in water (gradient elution) | silae.it |

| Flow Rate | 0.25 mL/min | silae.it |

| Detection | Diode Array Detector (DAD) | silae.it |

| Temperature | 30°C | silae.it |

Gas Chromatography (GC) is another valuable technique for the analysis of flavonoids, although it is generally less employed than HPLC for these compounds due to their low volatility. chromatographyonline.comuab.edu A critical step in the GC analysis of flavonoids is derivatization, which converts the non-volatile compounds into more volatile derivatives suitable for gas-phase separation. uab.edumdpi.com Trimethylsilylation is a common derivatization method for flavonoids. uab.edu

GC analysis is often coupled with Mass Spectrometry (GC-MS), providing both retention time and mass spectral data for robust compound identification. uab.edumdpi.com The separation in GC is typically achieved on a capillary column coated with a nonpolar stationary phase, such as a silicone polymer. cdnsciencepub.com

Research on the GC analysis of flavonoid compounds has shown that this technique can be effectively used for their separation and identification. cdnsciencepub.com The retention characteristics of flavonoids are influenced by the number and position of substituents on the flavonoid core. cdnsciencepub.com

Table 2: General Gas Chromatography Parameters for Flavonoid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Trimethylsilylation (TMS) | uab.edu |

| Column | Capillary column with a nonpolar stationary phase (e.g., SE-30) | cdnsciencepub.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | cdnsciencepub.com |

| Analysis Mode | Isothermal or temperature-programmed | auctoresonline.org |

Thin-Layer Chromatography (TLC) is a simpler and more economical chromatographic method that can be used for the preliminary assessment of purity and for monitoring reaction progress during the synthesis of this compound. chromatographyonline.comresearchgate.net It involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. The separated spots can be visualized under UV light. auctoresonline.org

Photophysical Studies of 2,5 Diphenyl 4h 1 Benzopyran 4 One and Analogues

Absorption and Emission Characteristics

The absorption and emission spectra of 2,5-Diphenyl-4H-1-benzopyran-4-one and related compounds are fundamental to understanding their electronic transitions. In general, these compounds exhibit absorption bands in the ultraviolet (UV) region, which are attributed to π→π* transitions within the conjugated system. For instance, a study on novel 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, which share a similar D-A-D (donor-acceptor-donor) structure, showed two primary absorption bands around 290 nm and 340 nm. beilstein-journals.org The higher energy band is associated with π→π* transitions, while the lower energy band is ascribed to intramolecular charge transfer (ICT) processes. beilstein-journals.org

The emission spectra of these compounds are typically observed in the visible region. The relationship between the absorption and emission spectra provides insights into the excited state geometry. Often, the emission spectrum is a mirror image of the absorption (or excitation) spectrum, which suggests that no significant geometric distortion occurs upon excitation. researchgate.net However, deviations from this mirror-image symmetry can indicate changes in the molecular geometry in the excited state.

For example, in a study of 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD), a compound with a related structural motif, the emission spectrum resulting from two-photon excitation was essentially identical to that from single-photon excitation, indicating that the same excited state is responsible for emission in both cases. nih.govnih.gov The emission spectra of PPD in ethanol (B145695) were recorded with both single-photon excitation at 250 nm and two-color two-photon excitation at 380 and 760 nm. nih.gov

The position of the absorption and emission maxima can be influenced by the presence of different substituents on the aromatic rings. Electron-donating groups tend to cause a bathochromic (red) shift in both the absorption and emission spectra, moving them to longer wavelengths. nih.gov This is due to the stabilization of the excited state through enhanced ICT.

Table 1: Absorption and Emission Maxima of Selected Analogues

| Compound | Solvent | Absorption Max. (nm) | Emission Max. (nm) |

| 2-alkynyl-4-(7-azaindol-3-yl) pyrimidines | Various | 293–296 | ~447 |

| 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones | Various | 259–274, 359–379 | - |

| 2,5-Diphenyl-thiazolo[5,4-d]thiazole | Chloroform | ~330 | ~415 |

Data compiled from various sources. researchgate.netnih.gov

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time a molecule spends in the excited state before returning to the ground state. nih.gov

For many fluorescent dyes, the quantum yield is a key determinant of their brightness and suitability for applications such as fluorescence microscopy. thermofisher.com The fluorescence quantum yields and lifetimes of this compound and its analogues can vary significantly depending on their molecular structure and the surrounding environment.

Research on related heterocyclic compounds has shown that structural rigidity and the nature of substituents play a crucial role. For instance, in a series of 4H-1,2,4-triazole derivatives, high luminescent properties and large quantum yields were observed. mdpi.com In another study, the introduction of a pyridylvinyl moiety to a thiazolothiazole core led to a slight decrease in the fluorescence quantum yield, likely due to a reduction in the molecule's rigidity. researchgate.net

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Analogues

| Compound | Solvent | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Naphthoxazole derivatives | Various | High | 1-3 |

| 2',7'-Dibromo-5'-(hydroxymercurio)fluorescein disodium (B8443419) salt | Reverse Micelles | - | - |

| Diphenyloctatetraene (DPO) | Various | 0.07 - 0.21 | 4.2 - 7.2 |

Data compiled from various sources. nih.govresearchgate.netnih.gov

Solvent Effects on Photophysical Properties and Emission Mechanisms

The surrounding solvent can have a profound impact on the photophysical properties of fluorescent molecules, particularly those with a significant change in dipole moment upon excitation. This phenomenon, known as solvatochromism, refers to the shift in the position of absorption or emission bands with a change in solvent polarity.

For molecules like this compound, which possess donor and acceptor moieties, an intramolecular charge transfer (ICT) can occur upon photoexcitation. This leads to a more polar excited state compared to the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift of the fluorescence emission. rsc.org

The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the solvent polarity, allowing for the estimation of the change in dipole moment upon excitation. nih.gov Studies on various chalcone (B49325) derivatives, which are structurally related to flavones, have demonstrated significant bathochromic shifts in their fluorescence spectra with increasing solvent polarity, confirming the ICT nature of their excited state. rsc.org

The emission mechanism can also be influenced by the solvent. In some cases, the solvent can promote or inhibit specific deactivation pathways, thereby affecting the fluorescence quantum yield. For example, in diphenyloctatetraene (DPO), the fluorescence quantum yield was found to increase with the polarizability of the solvent. nih.gov

Role of Excited-State Dipole Moments in Photophysics

The dipole moment of a molecule is a measure of the separation of positive and negative charges. In many organic chromophores, the distribution of electron density changes upon excitation, leading to a different dipole moment in the excited state (μe) compared to the ground state (μg). This change in dipole moment is a key factor in understanding the interactions between the molecule and its environment, particularly in polar solvents.

As discussed in the section on solvent effects, a significant increase in the dipole moment upon excitation is a hallmark of an intramolecular charge transfer (ICT) state. nih.govrsc.org The magnitude of this change can be estimated experimentally using solvatochromic methods, such as the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. nih.gov

The excited-state dipole moment plays a crucial role in determining the extent of solvent stabilization and, consequently, the position of the fluorescence emission maximum. A larger excited-state dipole moment generally leads to a greater red shift in the emission spectrum with increasing solvent polarity. This property is fundamental to the design of fluorescent probes that are sensitive to the polarity of their microenvironment.

Applications in Chemical Science and Materials Research Non Biological Focus

Development of Fluorescent Probes and Dyes

The inherent fluorescence of the 4H-1-benzopyran-4-one core, particularly when substituted with phenyl groups, makes it a valuable scaffold for the development of fluorescent probes and dyes. These materials are crucial for various analytical and imaging applications.

Research has demonstrated that derivatives of 2,5-Diphenyl-4H-1-benzopyran-4-one can exhibit interesting photophysical properties. For instance, the introduction of different aromatic groups can regulate the crystallization abilities of fluorescent molecules, which in turn can influence their mechanochromic activities. rsc.org Some tetraaryl-4H-pyran derivatives have been shown to exhibit aggregation-induced emission (AIE) and mechanochromic (MC) properties. rsc.org Specifically, crystalline PR-TPA, a tetraaryl-4H-pyran derivative, displays a rare bathochromic MC activity with a "turn-on" fluorescence enhancement. rsc.org

Furthermore, the development of new fluorescent probes is an active area of research. For example, newly synthesized 2,4,5-triaminopyrimidine derivatives have been presented as blue fluorescent probes for monitoring cell viability. rsc.org While not directly related to this compound, this highlights the ongoing search for novel fluorophores. The synthesis of various heterocyclic azo dyes has also been a focus, with applications in dyeing natural and synthetic fibers. researchgate.netresearchgate.net

The photophysical properties of psoralen (B192213) analogs, which share a benzopyranone-related structure, have been examined, revealing their efficient absorption in the UVA region and weak fluorescence. researchgate.net This fundamental understanding of related structures contributes to the rational design of new fluorescent materials based on the this compound framework.

Utilization as Building Blocks in Organic Synthesis

The this compound scaffold serves as a versatile building block in organic synthesis, providing a platform for the construction of more complex molecules with desired properties. Its chemical reactivity allows for modifications at various positions, leading to a diverse range of derivatives.

The synthesis of various benzopyran-4-one derivatives has been extensively explored. researchgate.netresearchgate.net For instance, a one-pot synthesis of novel benzopyran-4-ones has been described, showcasing the efficiency of modern synthetic methods. researchgate.net The Vilsmeier–Haack reaction is a common method for synthesizing 3-formyl benzopyran-4-ones from ortho-hydroxy acetophenones. nih.gov These formylated derivatives can then be further modified. For example, they can be reduced to form 3-(hydroxymethyl) substituted-4-oxo-4H-1-benzopyranes. mdpi.com

The core structure can be elaborated through various reactions, such as the synthesis of polycyclic ether-benzopyrans utilizing an acetoxypyranone-alkene [5+2] cycloaddition and the Suzuki-Miyaura cross-coupling. mdpi.com Pyran-2-one derivatives are also recognized as powerful building blocks for the construction of a wide range of heterocyclic compounds. researchgate.net The synthesis of thiopyran derivatives via [4+2] cycloaddition reactions further illustrates the versatility of pyran-based scaffolds in synthetic chemistry. nih.gov

The following table provides examples of synthetic methods used to prepare derivatives related to 4H-1-benzopyran-4-one:

| Starting Material | Reagents and Conditions | Product | Reference |

| 2'-hydroxyacetophenones and benzaldehydes | Gold nanoparticles on Mg-Al layered double hydroxide (B78521) (Au/LDH) | Flavone (B191248) and derivatives | researchgate.net |

| ortho-Hydroxy acetophenones | POCl3-DMF (Vilsmeier–Haack reaction) | 3-Formyl benzopyran-4-ones | nih.gov |

| 4-oxo-4H-1-benzopyran-3-yl-carboxaldehyde | Basic alumina, 2-propanol | 3-(Hydroxymethyl)-4-oxo-4H-1-benzopyrane | mdpi.com |

| Alkynyl aryl ketones and N-arylthiobenzamides | FeCl3-promoted regioselective cyclization | 3-Sulfenylflavones | researchgate.net |

Contributions to Advanced Functional Materials

The unique electronic and photophysical properties of the this compound core make it a promising candidate for incorporation into advanced functional materials. These materials have potential applications in electronics, photonics, and materials science.

One of the key areas of interest is in the development of materials for Organic Light Emitting Diodes (OLEDs). The design of new OLEDs relies on materials with appropriate HOMO and LUMO energy levels. nih.gov Star-shaped molecules with a central core and various "arms" are a recent trend in OLED material design. nih.gov While not specifically mentioning this compound, the general principles of OLED material design suggest that its rigid, conjugated structure could be beneficial. The synthesis of benzo[1,2-b:4,5-b']dithiophene (BDT) as a building block for semiconducting polymers used in organic field-effect transistors (OFETs) and organic solar cells highlights the importance of fused aromatic systems in organic electronics. nih.gov

Furthermore, push-pull derivatives with a D-π-A structure are of great interest for their nonlinear optical properties. nih.gov The this compound scaffold can be functionalized with electron-donating and electron-withdrawing groups to create such push-pull systems. Research on V-shaped quinoxaline (B1680401) and related derivatives with a 2,4'-biphenylene linker has shown that these materials can be emissive in the solid state. nih.gov

The development of photoswitchable molecules is another area where benzopyran-based structures are relevant. The synthesis of photoswitchable azo-dibenzo[b,f]oxepine derivatives has been described, which can undergo E/Z isomerization under the control of visible light. mdpi.com This property is crucial for applications in photopharmacology and light-responsive materials.

| Application Area | Key Feature of this compound Derivatives | Potential Functional Material |

| Organic Electronics | Rigid, conjugated structure, tunable electronic properties | Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |

| Photonics | Potential for large nonlinear optical properties | Push-pull chromophores for nonlinear optics |

| Responsive Materials | Ability to incorporate photoswitchable groups | Light-responsive polymers and surfaces |

Future Research Directions in 2,5 Diphenyl 4h 1 Benzopyran 4 One Chemistry

Advancements in Asymmetric and Enantioselective Synthesis

The synthesis of chiral flavonoids is a burgeoning field of interest due to the critical role of stereochemistry in determining biological activity. researchgate.net While many flavones are planar and achiral, the introduction of substituents or the saturation of the pyran ring can create stereocenters. For derivatives of 2,5-Diphenyl-4H-1-benzopyran-4-one, future research should focus on developing sophisticated asymmetric and enantioselective synthetic methodologies.

Currently, the demand for enantiomerically pure flavonoids often outpaces the efficiency of isolation from natural sources or separation via chiral chromatography. nih.gov Therefore, developing stereoselective synthetic routes is paramount. Future advancements could involve:

Organocatalysis: The use of small organic molecules as catalysts offers a powerful tool for asymmetric synthesis. For instance, thiourea-based catalysts have been successfully used in the asymmetric synthesis of flavanones, achieving high enantiomeric excess. nih.gov Future work could adapt these systems for the asymmetric functionalization of the this compound core.

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions have emerged as a robust strategy for the enantioselective synthesis of complex heterocyclic compounds, including aza-flavanone derivatives. nih.govacs.org A significant challenge and a direction for future research is the stereoselective functionalization at position 3 of the flavone (B191248) ring system, especially to create all-carbon quaternary stereocenters. nih.govacs.org Applying NHC catalysis to derivatives of this compound could yield novel chiral compounds with unique three-dimensional structures.

Transition Metal Catalysis: Organometallic catalysis, for example, using palladium(II)-pyridinooxazoline complexes, has been employed for the conjugate addition of arylboronic acids to chromones. nih.gov Exploring a wider range of chiral transition metal catalysts for reactions involving the this compound skeleton could provide efficient routes to enantiomerically enriched products.

The ability to selectively synthesize specific enantiomers of this compound derivatives is crucial for elucidating structure-activity relationships and designing molecules with tailored therapeutic or material properties. researchgate.net

Exploration of Novel Reaction Pathways and Catalytic Systems

While classical methods for flavone synthesis like the Allan-Robinson, Baker-Venkataraman, and Kostanecki reactions are well-established, there is considerable scope for the discovery of more efficient, atom-economical, and environmentally benign synthetic routes. nih.govbiomedres.us Future research should aim to move beyond these traditional methods for the synthesis of this compound and its analogues.

Key areas for exploration include:

Palladium-Catalyzed Reactions: Recent developments have shown the high efficiency of Pd/C-catalyzed ligand-free cyclocarbonylation of 2-iodophenols with terminal acetylenes to produce flavones in excellent yields with good functional group tolerance. rsc.org Another innovative approach is the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, which offers a divergent route to both flavones and flavanones from a common intermediate. rsc.org Applying these modern palladium-catalyzed methodologies to the synthesis of this compound could offer significant advantages in terms of efficiency and substrate scope.

Novel Catalytic Systems: The development of new catalytic systems is a continuous frontier. For example, a mesoporous Fe3@Ni1-ZrO2 catalyst has been reported for the one-pot tandem synthesis of flavones from lignin-derived compounds. researchgate.net Exploring such heterogeneous catalysts for the synthesis of this compound could lead to more sustainable and scalable production processes. Other reported catalytic methods that warrant further investigation include the use of indium(III) halides, copper(I) iodide in ionic liquids, and oxalic acid. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation, for instance with I2-Al2O3, can accelerate the reaction between O-hydroxyacetophenones and carboxaldehydes, providing a rapid route to flavone structures. biomedres.us Further exploration of microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and improve yields for the synthesis of this compound derivatives.

The following table summarizes promising catalytic systems for future investigation in the synthesis of this compound.

| Catalytic System | Reaction Type | Potential Advantages | Reference |

|---|---|---|---|

| Pd/C | Cyclocarbonylation | High efficiency, ligand-free, catalyst reusable | rsc.org |

| Pd(II) with Ligands (e.g., 5-nitro-1,10-phenanthroline) | Oxidative Cyclization | Divergent synthesis, good functional group compatibility, mild conditions | rsc.org |

| Fe3@Ni1-ZrO2 | Tandem Cleavage-Coupling | Sustainable (uses biomass-derived precursors), one-pot reaction | researchgate.net |

| I2-Al2O3 | Microwave-Assisted Cyclization | Rapid reaction times | biomedres.us |

| Thiourea Derivatives | Asymmetric Organocatalysis | Enantioselective synthesis of chiral derivatives | nih.gov |

Comprehensive Structure-Property Relationship Studies through Integrated Experimental and Computational Approaches

Understanding the relationship between the molecular structure of this compound and its physicochemical properties is fundamental to designing new functional molecules. While experimental work provides essential data, integrated computational studies can offer profound insights at a molecular level, guiding synthetic efforts and accelerating discovery. nih.gov

Future research should focus on a synergistic approach:

Systematic Computational Analysis: Density Functional Theory (DFT) calculations, such as those performed at the B3LYP/6-311++G** level of theory, can be used to analyze structural and energetic properties. nih.govnih.gov For this compound, such studies could predict the effects of different substituents on the phenyl rings on the molecule's geometry, electronic charge distribution, and intramolecular interactions. researchgate.net This theoretical understanding can help predict properties like reactivity, stability, and potential for intermolecular interactions.

Predicting Bioavailability and ADMET Properties: Computational tools are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. rsc.org Studies have shown that chemical modification of flavonoids can significantly alter these parameters. rsc.org A future research direction would be to computationally screen virtual libraries of this compound derivatives to identify candidates with favorable drug-likeness scores and ADMET profiles before undertaking time-consuming synthesis. mdpi.com

Correlating Theory with Experiment: A key aspect is the validation of computational predictions with experimental data. For instance, predicted properties like antioxidant potential or bioavailability should be confirmed through in vitro assays. rsc.org This iterative cycle of prediction, synthesis, and testing is a powerful paradigm for modern chemical research. The physiological activity of flavonoids has been linked to their molecular structure and geometry, making such correlative studies particularly valuable. nih.gov

Design of Highly Efficient Chemical Probes and Functional Materials

The rigid, conjugated scaffold of the flavone nucleus makes it an attractive building block for the development of functional molecules, including chemical probes and advanced materials.

Future research on this compound in this area could include:

Fluorescent Probes: The inherent fluorescence of many flavonoid compounds can be harnessed. By strategically functionalizing the 2,5-diphenyl framework, it may be possible to create "turn-on" or ratiometric fluorescent probes for specific analytes or biological environments. Related heterocyclic structures, such as 2,5-diphenyl-1,3,4-oxadiazoles, have been successfully developed as radioiodinated probes for detecting beta-amyloid plaques in the brain, a hallmark of Alzheimer's disease. nih.gov This suggests that derivatives of this compound could be similarly investigated as imaging agents for neurodegenerative diseases or other pathologies.

Functional Materials: The physicochemical properties of flavonoids are being explored for applications in materials science. For example, their interaction with nanocarriers like polymeric nanoparticles and carbon nanotubes is an active area of research to improve properties like solubility and bioavailability. researchgate.net The this compound structure could be incorporated into polymers or other materials to impart specific properties, such as UV protection, antioxidant capabilities, or specific recognition functions. nih.gov

Hybrid Molecules: Creating hybrid molecules by coupling the this compound core with other pharmacophores (e.g., amino acids, triazoles) is a promising strategy for developing new bioactive agents. mdpi.commdpi.com This approach can lead to compounds with novel mechanisms of action or improved activity profiles.

By focusing on these advanced applications, research into this compound can extend beyond fundamental chemistry into the realms of diagnostics, therapy, and materials science.

Q & A

Q. What are the recommended safety protocols for handling 2,5-Diphenyl-4H-1-benzopyran-4-one in laboratory settings?

Methodological Answer:

- Hazard Identification : Based on structurally related benzopyranones (e.g., CAS 113386-18-8 and 14004-55-8), the compound likely falls under GHS classifications for acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) .

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators to avoid inhalation of particulates .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin Contact : Wash thoroughly with soap and water.

- Eye Exposure : Rinse with water for ≥15 minutes; remove contact lenses if feasible.

- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Ensure compatibility with non-reactive materials like glass or PTFE .

Q. How is the molecular structure of this compound characterized spectroscopically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular formula (C₁₉H₁₄O₂; theoretical [M+H]⁺ = 275.1067). Fragmentation patterns should align with chromone backbone cleavage (e.g., loss of CO from the pyrone ring) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethyl acetate/hexane. Compare with published analogs (e.g., pyrano-benzopyran derivatives in Heterocycles ).

Q. What synthetic routes are commonly employed for benzopyran-4-one derivatives?

Methodological Answer:

- Base-Catalyzed Aldol Condensation : As demonstrated for dihydroxybenzophenones, use dehydroacetic acid with α,β-unsaturated aldehydes under basic conditions (e.g., NaOH/EtOH) .

- Diels-Alder Reactions : Employ quinone methide intermediates (generated in situ from 4-hydroxypyran-2-ones) with dienophiles like ethyl vinyl ether .

- Microwave-Assisted Synthesis : Optimize reaction time and yield using polar solvents (DMF or DMSO) at 100–120°C for 10–20 minutes, monitoring via TLC (silica gel, EtOAc/hexane 3:7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

-

Design of Experiments (DoE) : Use a factorial design to test variables:

Variable Range Temperature 80–120°C Catalyst (e.g., p-TsOH) 0.5–5 mol% Solvent Polarity Toluene (low) vs. DMF (high) -

Analytical Validation : Quantify yields via HPLC (C18 column, 70:30 MeOH/H₂O, λ = 254 nm) and cross-validate with NMR integration of crude mixtures .

-

Kinetic Analysis : Perform time-course studies to identify rate-limiting steps (e.g., cyclization vs. phenyl group coupling) .

Q. How should researchers address discrepancies in reported synthetic yields or purity levels?

Methodological Answer:

- Reproducibility Checks : Replicate protocols using identical reagents (e.g., anhydrous solvents, same supplier). For purity, compare HPLC retention times with authenticated standards (e.g., NIST-certified chromones) .

- Contaminant Analysis : Use LC-MS to detect byproducts (e.g., incomplete deprotection intermediates or oxidation products). For example, monitor for hydroxylated analogs (m/z +16) .

- Data Normalization : Account for variations in analytical methods (e.g., UV detection vs. MS quantification) by reporting detection limits and calibration curves .

Q. What strategies are effective for analyzing the photostability of this compound?

Methodological Answer:

- Accelerated Light Testing : Expose samples to UV-B (280–315 nm) in quartz cuvettes. Monitor degradation via UV-Vis spectroscopy (loss of λ_max ~320 nm) and track half-life (t₁/₂) .

- Radical Scavenger Studies : Add antioxidants (e.g., BHT or ascorbic acid) to assess oxidative pathways. Compare degradation rates under N₂ vs. O₂ atmospheres .

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model excited-state behavior and identify susceptible bonds (e.g., C-2/C-5 phenyl linkages) .

Q. How can computational methods predict the biological activity of this compound analogs?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases or estrogen receptors) using AutoDock Vina. Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate against published bioactivity data for genistein analogs .

- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., CYP450 inhibition risk or blood-brain barrier permeability) .

Q. Table 1. Comparative Safety Profiles of Benzopyranone Derivatives

| Compound (CAS) | GHS Hazards | Recommended PPE |

|---|---|---|

| 113386-18-8 | Acute Toxicity (Cat. 4), Skin Irritation (Cat. 2) | Gloves, goggles, N95 mask |

| 14004-55-8 | Respiratory Irritation (Cat. 3), Eye Damage (Cat. 2A) | Fume hood, full-face shield |

Q. Table 2. Synthetic Yield Optimization via DoE

| Condition Set | Temperature (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 1 | 80 | 0.5 | 45 |

| 2 | 100 | 2.5 | 72 |

| 3 | 120 | 5 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.